molecular formula C16H23N3O B15064312 2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15064312
M. Wt: 273.37 g/mol
InChI Key: ZOFFSVNEDONTFF-UHFFFAOYSA-N
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Description

2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: Various substitution reactions can occur on the pyridine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of three different ring systems, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-[2-(azepan-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C16H23N3O/c20-13-19-12-6-8-15(19)14-7-5-9-17-16(14)18-10-3-1-2-4-11-18/h5,7,9,13,15H,1-4,6,8,10-12H2

InChI Key

ZOFFSVNEDONTFF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=N2)C3CCCN3C=O

Origin of Product

United States

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